molecular formula C11H6I2N4O B2354902 (2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile CAS No. 1048915-11-2

(2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile

Cat. No. B2354902
CAS RN: 1048915-11-2
M. Wt: 464.005
InChI Key: HTBQGSSVCJRUJH-SYSGVOERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile is a useful research compound. Its molecular formula is C11H6I2N4O and its molecular weight is 464.005. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its potential antimicrobial properties. In vitro antibacterial and antifungal activity of the compound was carried out to appraise its antimicrobial efficacy by determination of zone of inhibition and minimal inhibitory concentration .

Antioxidant Property

The compound has also been evaluated for its antioxidant property by 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Molecular Docking

The compound has been docked into the active site of the MurB protein of Staphylococcus aureus (PDB ID: 1HSK) in order to determine the molecular interactions with the bacterial enzyme . This could potentially be used in the development of new drugs.

Organic Synthesis

The compound can be used in organic synthesis. For example, it can be synthesized by the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst .

Pharmaceutical Testing

The compound can be used as a high-quality reference standard for pharmaceutical testing . Reference standards are used to calibrate measurements, validate methods, and ensure the traceability of results.

Crystal Structure Analysis

The compound has been used in crystal structure and Hirshfeld surface analysis . This can provide valuable information about the compound’s molecular structure and its interactions with other molecules.

properties

IUPAC Name

(Z)-2-amino-3-[(4-hydroxy-3,5-diiodophenyl)methylideneamino]but-2-enedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6I2N4O/c12-7-1-6(2-8(13)11(7)18)5-17-10(4-15)9(16)3-14/h1-2,5,18H,16H2/b10-9-,17-5?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBQGSSVCJRUJH-IWYAMSTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C=NC(=C(C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)C=N/C(=C(/C#N)\N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6I2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile

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